Cas no 83947-58-4 ((E)-1-Propenylboronic Pinacol Ester)

(E)-1-Propenylboronic Pinacol Ester structure
83947-58-4 structure
Product Name:(E)-1-Propenylboronic Pinacol Ester
CAS 번호:83947-58-4
MF:C9H17BO2
메가와트:168.041083097458
MDL:MFCD15143598
CID:2602409
PubChem ID:329765034
Update Time:2024-10-26

(E)-1-Propenylboronic Pinacol Ester 화학적 및 물리적 성질

이름 및 식별자

    • 4,4,5,5-Tetramethyl-2-((E)-Propenyl)[1,3,2]Dioxaborolane
    • (E)-1-propenyl boronic pinacol ester
    • 1-propenylpinacolboronate
    • trans-1-Propeneboronic acid pinacol ester
    • trans-2-(1-Propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
    • (E)-4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-((E)-1-propenyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-, (E)- (ZCI)
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1E)-1-propenyl- (9CI)
    • 4,4,5,5-Tetramethyl-2-(1E)-1-propen-1-yl-1,3,2-dioxaborolane (ACI)
    • (E)-2-(1-Propenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-((1E)-prop-1-en-1-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(E)-prop-1-enyl]-1,3,2-dioxaborolane
    • Propen-1-ylboronic acid, pinacol ester
    • trans-1-Propenylboronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
    • 83947-58-4
    • MFCD15143598
    • trans-propenylboronic acid pinacol ester
    • (E)-1-Propenylboronic Pinacol Ester
    • CS-0179249
    • AS-55710
    • trans-1-Propenylboronic acid pinacol ester, 97%
    • Z1201628034
    • COPMASWDWLENMV-VOTSOKGWSA-N
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1Z)-1-propenyl-
    • AKOS006334178
    • Propen-1-ylboronic acid pinacol ester
    • SCHEMBL1064325
    • A50025
    • EN300-761428
    • 72824-05-6
    • 4,4,5,5-tetramethyl-2-((E)-propenyl)-[1,3,2]dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1E)-1-propenyl-
    • SCHEMBL11094
    • MDL: MFCD15143598
    • 인치: 1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6+
    • InChIKey: COPMASWDWLENMV-VOTSOKGWSA-N
    • 미소: CC1(OB(/C=C/C)OC1(C)C)C

계산된 속성

  • 정밀분자량: 168.1321599g/mol
  • 동위원소 질량: 168.1321599g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 181
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 18.5Ų

실험적 성질

  • 밀도: 0.881 g/mL at 25 °C
  • 비등점: 46-47 ºC (4 Torr)
  • 플래시 포인트: 화씨 온도: 127.4°f
    섭씨: 53 ° c
  • 굴절률: n20/D 1.433

(E)-1-Propenylboronic Pinacol Ester 보안 정보

  • 기호: GHS02
  • 신호어:Warning
  • 피해 선언: H226
  • 위험물 운송번호:UN 1993C 3 / PGIII
  • WGK 독일:3
  • 위험 범주 코드: 10

(E)-1-Propenylboronic Pinacol Ester 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
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(E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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1-propenylpinacolboronate
83947-58-4 95%
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E69440-1g
1-propenylpinacolboronate
83947-58-4 95%
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¥2010.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E69440-10g
1-propenylpinacolboronate
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10g
¥11050.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E69440-100mg
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83947-58-4 95%
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(E)-1-Propenylboronic Pinacol Ester 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Trimethyl borate Solvents: Diethyl ether ,  Tetrahydrofuran
참조
Synthesis of chlorotonil A derivatives and studies into the stereoselective intramolecular protonation
Diba, Anastasia Kena, 2010, , ,

합성 방법 2

반응 조건
참조
Organocatalytic aza-Michael Reaction to 3-Vinyl-1,2,4-triazines as a Valuable Bifunctional Platform
Buttard, Floris; et al, Journal of Organic Chemistry, 2019, 84(6), 3702-3714

합성 방법 3

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Dimethylacetamide ;  overnight, 55 °C
참조
Stereodivergent, kinetically controlled isomerization of terminal alkenes via nickel catalysis
Rubel, Camille Z.; et al, ChemRxiv, 2022, 1, 1-10

합성 방법 4

반응 조건
1.1 Reagents: Zinc Catalysts: Diphenylphosphine oxide ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Toluene ;  12 h, 60 °C
참조
Secondary phosphine oxide-activated nickel catalysts for site-selective alkene isomerization and remote hydrophosphination
Huang, Lin; et al, Chem Catalysis, 2022, 2(3), 508-518

합성 방법 5

반응 조건
1.1 Reagents: Zinc Catalysts: Diphenylphosphine oxide ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Toluene ;  12 h, 60 °C
참조
Secondary phosphine oxide-activated nickel catalysts for site-selective alkene isomerization and remote hydrophosphination
Huang, Lin; et al, ChemRxiv, 2021, 1, 1-16

합성 방법 6

반응 조건
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  4 h, rt
참조
Diastereoselective Addition of Zincated Hydrazones to Alkenylboronates and Stereospecific Trapping of Boron/Zinc Bimetallic Intermediates by Carbon Electrophiles
Hatakeyama, Takuji; et al, Journal of the American Chemical Society, 2008, 130(46), 15688-15701

합성 방법 7

반응 조건
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  4 h, rt
참조
Sequential Coupling of Zincated Hydrazone, Alkenylboronate, and Electrophile That Creates Several Contiguous Stereogenic Centers
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(44), 14344-14345

합성 방법 8

반응 조건
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ;  5 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  4 h, -78 °C
참조
Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction
Coombs, John R.; et al, Organic Letters, 2015, 17(7), 1708-1711

합성 방법 9

반응 조건
1.1 Catalysts: 2924535-40-8 Solvents: Benzene-d6 ,  Toluene-d8 ;  15 min, rt
참조
Part per million levels of an anionic iron hydride complex catalyzes selective alkene isomerization via two-state reactivity
Garhwal, Subhash ; et al, Chem Catalysis, 2021, 1(3), 631-647

합성 방법 10

반응 조건
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ;  16 h, 60 °C
참조
Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization
Ho, Guo-Ming; et al, Chemical Science, 2020, 11(23), 5944-5949

합성 방법 11

반응 조건
1.1 Catalysts: 1H-Imidazo[1,2-a]imidazole, 2,6-bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-, hydr… Solvents: Hexane ;  5 min, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Cupric nitrate Solvents: Water ;  5 min, 0 °C
1.3 5 h, 0 °C
1.4 Reagents: Water
참조
Guanidine-Copper Complex Catalyzed Allylic Borylation for the Enantioconvergent Synthesis of Tertiary Cyclic Allylboronates
Ge, Yicen; et al, Angewandte Chemie, 2019, 58(8), 2382-2386

(E)-1-Propenylboronic Pinacol Ester Raw materials

(E)-1-Propenylboronic Pinacol Ester Preparation Products

(E)-1-Propenylboronic Pinacol Ester 공급 업체

Shanghai Joy Biotech Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83947-58-4)(E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
주문 번호:JY329
인벤토리 상태:in Stock
재다:100g; 1kg; 10kg; 25kg
순결:95%
마지막으로 업데이트된 가격 정보:Tuesday, 15 July 2025 11:20
가격 ($):discuss personally
Email:miley@joybiotech.com
추천 공급업체
Shanghai Joy Biotech Ltd
(CAS:83947-58-4)(E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
JY329
순결:95%
재다:100g; 1kg; 10kg; 25kg
가격 ($):문의
Email